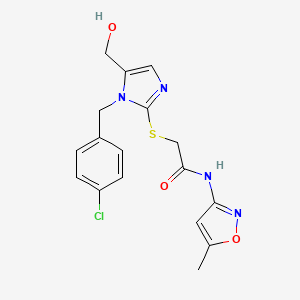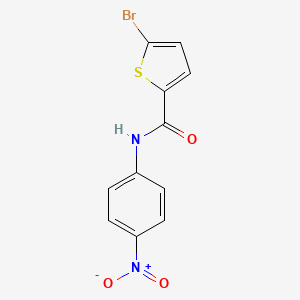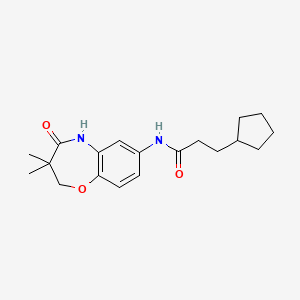![molecular formula C22H17ClFN5O B2732548 1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207041-32-4](/img/structure/B2732548.png)
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17ClFN5O and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
N-(4-fluorobenzyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide, due to its structural similarity with sulfonamide-based compounds, may exhibit inhibitory activities against carbonic anhydrase isoenzymes, which are crucial for various physiological functions including respiration and acid-base balance. Studies on sulfonamide derivatives have shown their effectiveness in inhibiting carbonic anhydrase isoenzymes, such as hCA I and II, suggesting potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Kucukoglu et al., 2016; Gul et al., 2016).
Antiproliferative Activities
Compounds structurally related to N-(4-fluorobenzyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide have been evaluated for their antiproliferative activities against various cancer cell lines. Research indicates that pyrazole-sulfonamide derivatives can exhibit selective cytotoxic effects against cancer cells, offering a promising avenue for the development of new anticancer agents. For instance, some derivatives have shown significant antiproliferative activities comparable to known anticancer drugs like 5-fluorouracil and cisplatin, highlighting their potential in cancer therapy (Mert et al., 2014).
Antimicrobial and Antitubercular Properties
The sulfonamide moiety in N-(4-fluorobenzyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide may also contribute to antimicrobial and antitubercular activities. Studies on similar sulfonamide derivatives have shown promising results in inhibiting the growth of various bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis. Molecular docking studies have further elucidated the potential mechanisms of action, suggesting these compounds could serve as templates for the development of new antimicrobial and antitubercular drugs (Shingare et al., 2022).
Sensing and Detection Applications
The unique structure of N-(4-fluorobenzyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide might also find applications in chemical sensing and detection. Certain sulfonamide derivatives have been utilized in developing sensitive and selective probes for detecting various biological and environmental substances. For example, reaction-based fluorescent probes incorporating sulfonamide groups have demonstrated high selectivity and sensitivity in detecting thiophenols, highlighting the potential of sulfonamide derivatives in analytical chemistry and environmental monitoring (Wang et al., 2012).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c1-14(15-6-8-17(24)9-7-15)26-22(30)20-21(16-10-12-25-13-11-16)29(28-27-20)19-5-3-2-4-18(19)23/h2-14H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZCFMRLWGLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-1-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2732468.png)
![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)
![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2732475.png)
![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)

![2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2732480.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)
![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)
